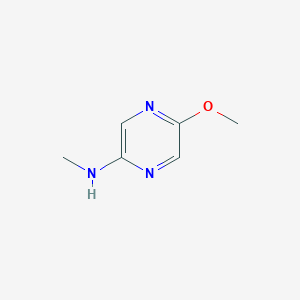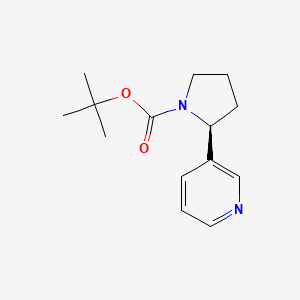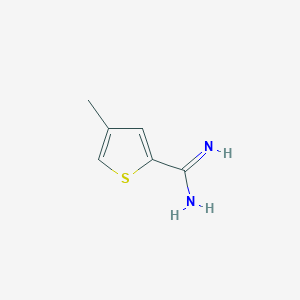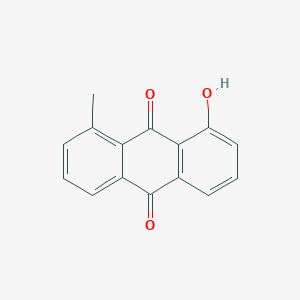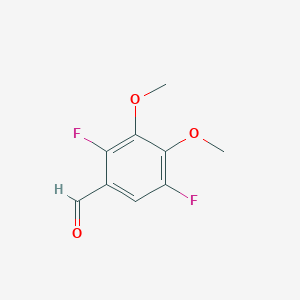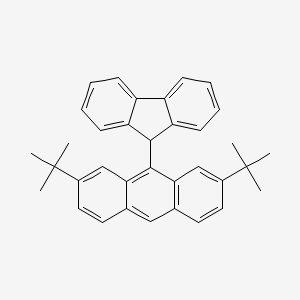
2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the family of anthracenes. This compound is characterized by its unique structure, which includes two tert-butyl groups and a fluorenyl group attached to the anthracene core. The presence of these bulky substituents imparts unique physical and chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl groups at the 2 and 7 positions of the anthracene ring. Subsequently, the fluorenyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate fluorenyl halides and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracenes.
Scientific Research Applications
2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene involves its interaction with various molecular targets. The compound’s bulky substituents can influence its binding affinity and specificity towards certain enzymes or receptors. Additionally, its electronic properties can affect its behavior in photophysical and photochemical processes, making it useful in applications such as fluorescence imaging and organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butyl-9-fluorenylmethanol: A related compound with a hydroxyl group instead of the anthracene core.
2,7-Di-tert-butyl-9H-fluorene-9-one: Contains a carbonyl group at the 9-position instead of the fluorenyl group.
2,7-Di-tert-butyl-9,9-dimethylxanthene: A xanthene derivative with similar bulky substituents.
Uniqueness
2,7-Di-tert-butyl-9-(9H-fluoren-9-yl)anthracene is unique due to its combination of the anthracene core with fluorenyl and tert-butyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Properties
Molecular Formula |
C35H34 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2,7-ditert-butyl-9-(9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C35H34/c1-34(2,3)24-17-15-22-19-23-16-18-25(35(4,5)6)21-31(23)33(30(22)20-24)32-28-13-9-7-11-26(28)27-12-8-10-14-29(27)32/h7-21,32H,1-6H3 |
InChI Key |
WDHWEOZUJZBCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=C(C=CC(=C3)C(C)(C)C)C=C2C=C1)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




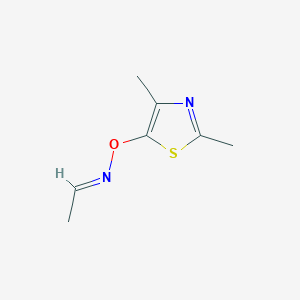
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
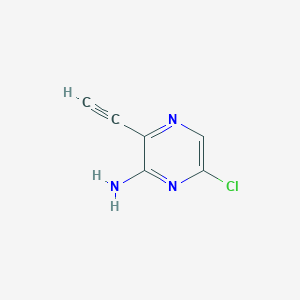

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
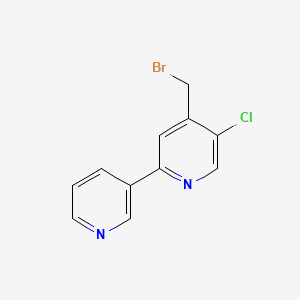
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
